molecular formula C16H18S2 B13763542 Disulfide, 2,3-dimethylphenyl 3,4-dimethylphenyl CAS No. 65087-16-3

Disulfide, 2,3-dimethylphenyl 3,4-dimethylphenyl

Cat. No.: B13763542
CAS No.: 65087-16-3
M. Wt: 274.4 g/mol
InChI Key: MLRBPQOZJFAPBS-UHFFFAOYSA-N
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Description

Disulfide, 2,3-dimethylphenyl 3,4-dimethylphenyl (systematic name: 1-[(3,4-dimethylphenyl)disulfanyl]-2,3-dimethylbenzene) is an organosulfur compound characterized by two aromatic rings substituted with methyl groups at specific positions (2,3- and 3,4-) connected via a disulfide (–S–S–) bridge. These compounds share the molecular formula C₁₆H₁₈S₂ and a molecular weight of ~274.44 g/mol, consistent with their isomeric nature .

The compound’s structure is stabilized by van der Waals interactions and possible weak hydrogen bonds involving sulfur atoms, as observed in related dimethylphenyl disulfides . Substituent positions significantly influence physicochemical properties such as logP (hydrophobicity), solubility, and reactivity, which are critical for applications in material science or agrochemical synthesis .

Properties

CAS No.

65087-16-3

Molecular Formula

C16H18S2

Molecular Weight

274.4 g/mol

IUPAC Name

1-[(3,4-dimethylphenyl)disulfanyl]-2,3-dimethylbenzene

InChI

InChI=1S/C16H18S2/c1-11-8-9-15(10-13(11)3)17-18-16-7-5-6-12(2)14(16)4/h5-10H,1-4H3

InChI Key

MLRBPQOZJFAPBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)SSC2=CC(=C(C=C2)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-xylyl 3,4-xylyl disulfide typically involves the reaction of 2,3-dimethylphenyl thiol with 3,4-dimethylphenyl thiol under oxidative conditions. Common oxidizing agents used in this reaction include hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base such as sodium hydroxide (NaOH). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of 2,3-xylyl 3,4-xylyl disulfide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2,3-xylyl 3,4-xylyl disulfide undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like lithium aluminum hydride (LiAlH4) or dithiothreitol (DTT).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Lithium aluminum hydride (LiAlH4), dithiothreitol (DTT).

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Nitroxylyl disulfides, haloxylyl disulfides.

Scientific Research Applications

2,3-xylyl 3,4-xylyl disulfide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2,3-xylyl 3,4-xylyl disulfide involves its interaction with molecular targets through its disulfide bond. The disulfide bond can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of disulfide analogs with differing substituent patterns:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) logP Substituent Positions
2,3-Dimethylphenyl 3,4-dimethylphenyl disulfide* - C₁₆H₁₈S₂ 274.44 ~5.8† 2,3- (ring 1); 3,4- (ring 2)
3,4-Dimethylphenyl 3,5-dimethylphenyl disulfide 65104-35-0 C₁₆H₁₈S₂ 274.44 5.81 3,4- (ring 1); 3,5- (ring 2)
2,4-Dimethylphenyl 3,4-dimethylphenyl disulfide 65087-05-0‡ C₁₆H₁₈S₂ 274.44 - 2,4- (ring 1); 3,4- (ring 2)
2,6-Dimethylphenyl 3,4-dimethylphenyl disulfide 65104-33-8 C₁₆H₁₈S₂ 274.44 - 2,6- (ring 1); 3,4- (ring 2)

*Hypothetical compound inferred from structural analogs; †Estimated based on ; ‡Noted in .

Key Observations:

  • logP and Hydrophobicity : The 3,4-/3,5-dimethylphenyl disulfide (CAS 65104-35-0) has a logP of 5.81 , indicating high hydrophobicity, which is typical for methyl-substituted aromatic disulfides . The 2,3-/3,4-isomer likely exhibits similar logP due to comparable methyl group density.
  • Crystallinity : Studies on carbamoyl benzenesulfonamides () suggest that substituent positions influence hydrogen-bonding networks. For disulfides, para-substituted methyl groups (e.g., 3,4-) may enhance molecular symmetry, favoring crystalline packing .

Analytical and Application-Specific Differences

  • HPLC Separation : The 3,4-/3,5-dimethylphenyl disulfide (CAS 65104-35-0) is separable using a Newcrom R1 HPLC column under reverse-phase conditions . The 2,3-/3,4-isomer may require adjusted mobile-phase gradients due to altered retention behavior from asymmetric substitution.
  • Biological Activity: Methylcarbamates with 3,4-dimethylphenyl groups (e.g., Meobal) are used as insecticides .

Stability and Reactivity

  • Thermal Stability : Disulfides with ortho-substituted methyl groups (e.g., 2,3- or 2,6-) exhibit lower thermal stability due to steric strain near the S–S bond, as inferred from collision cross-section studies in related compounds .
  • Oxidative Reactivity : The electron-donating methyl groups in 3,4-substituted rings may stabilize the disulfide bond against oxidation compared to electron-withdrawing substituents.

Research Findings and Gaps

  • Synthetic Routes : highlights synthetic methods for structurally similar sulfides (e.g., 2-(3,4-dimethoxyphenyl)ethyl phenyl sulfide), suggesting that analogous strategies (e.g., thiol-disulfide exchange) could apply to dimethylphenyl disulfides .
  • Computational Predictions: InChIKey and SMILES strings () enable computational modeling of substituent effects on molecular polarity and interaction potentials .

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